molecular formula C8H16ClNO2S B1457419 3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1824617-14-2

3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1457419
CAS RN: 1824617-14-2
M. Wt: 225.74 g/mol
InChI Key: SRZAYXFSOXHTSJ-UHFFFAOYSA-N
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Description

The compound “3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride” is a complex organosulfur compound . It’s worth noting that the exact compound could not be found, but related compounds suggest it may have interesting chemical properties and potential applications .


Synthesis Analysis

The synthesis of similar bicyclo[3.2.1]octane structures has been achieved through various methods, including the use of organocatalysis . This involves the application of small organic molecules as catalysts in the synthesis of complex structures . The synthesis of these structures can be challenging due to their unique structure .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 8-methanesulfonyl-3,8-diazabicyclo[3.2.1]octane, has been analyzed . These studies typically involve geometric structure calculations at various levels . The structure of these compounds is often analyzed using electrostatic potential analysis, heats of formation, densities, heats of sublimation, and detonation performances .


Chemical Reactions Analysis

The chemical reactions involving similar bicyclo[3.2.1]octane structures have been studied . These studies often involve the analysis of the effects of various groups and atoms on the structure and properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, Methylsulfonylmethane (MSM) is a colorless solid that features the sulfonyl functional group . It has a molar mass of 94.13 g·mol −1, a density of 1.45 g/cm 3, a melting point of 109 °C, and a boiling point of 248 °C .

Scientific Research Applications

Future Directions

The future directions for the study of similar compounds involve the development of new synthetic methodologies, flow chemistry, biomass valorization, synthesis of bioactive molecules, and total synthesis . There is also a growing interest in the synthesis of compounds with a [3.2.1] framework, due to the presence of this moiety in molecules with biological interest .

properties

IUPAC Name

3-methylsulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c1-12(10,11)8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZAYXFSOXHTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

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